molecular formula C13H17N3O2 B8300541 1-Cyclopropyl-4-(4-nitro-phenyl)-piperazine

1-Cyclopropyl-4-(4-nitro-phenyl)-piperazine

Cat. No. B8300541
M. Wt: 247.29 g/mol
InChI Key: WYHRUYMSJSNTOH-UHFFFAOYSA-N
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Patent
US07977352B2

Procedure details

A mixture of 1-cyclopropyl-4-(4-nitrophenyl)piperazine (1.1 g, 4.4 mmol), 10% Pd/C (100 mg) in methanol (50 mL) is stirred under a hydrogen atmosphere (balloon) for 4 h. The catalyst is filtered off through a pad of Celite and the methanol solution is evaporated to give a oily product that became a reddish-brown solid on standing (0.9 g, 93%). The compound is used in the next step without further purification. LCMS-ESI (m/z): calcd for C13H19N3, 217.1; [M+H]+ found, 218.4.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([N:4]2[CH2:9][CH2:8][N:7]([C:10]3[CH:15]=[CH:14][C:13]([N+:16]([O-])=O)=[CH:12][CH:11]=3)[CH2:6][CH2:5]2)[CH2:3][CH2:2]1>CO.[Pd]>[CH:1]1([N:4]2[CH2:5][CH2:6][N:7]([C:10]3[CH:15]=[CH:14][C:13]([NH2:16])=[CH:12][CH:11]=3)[CH2:8][CH2:9]2)[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
C1(CC1)N1CCN(CC1)C1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
is stirred under a hydrogen atmosphere (balloon) for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off through a pad of Celite
CUSTOM
Type
CUSTOM
Details
the methanol solution is evaporated
CUSTOM
Type
CUSTOM
Details
to give a oily product that
CUSTOM
Type
CUSTOM
Details
The compound is used in the next step without further purification

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C1(CC1)N1CCN(CC1)C1=CC=C(C=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.